

Purifying Recombinant N-Myristoyltransferase: A Guide for Researchers

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Compound of Interest		
Compound Name:	Myristoyl coenzyme A	
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Application Notes and Protocols for the Expression, Purification, and Characterization of Recombinant N-Myristoyltransferase (NMT)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular and viral proteins.[1][2][3][4] This irreversible modification, known as N-myristoylation, plays a crucial role in mediating protein-membrane interactions, protein-protein interactions, and signal transduction.[1] NMT is a validated drug target for the treatment of fungal infections and certain types of cancer, making the production of highly pure and active recombinant NMT essential for structural biology, enzymology, and inhibitor screening efforts.

This document provides a comprehensive overview of the techniques for purifying recombinant N-myristoyltransferase, with a focus on expression in Escherichia coli. Detailed protocols for cell lysis, affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography are provided, along with methods for assessing enzyme activity.

Signaling Pathways Involving N-Myristoyltransferase

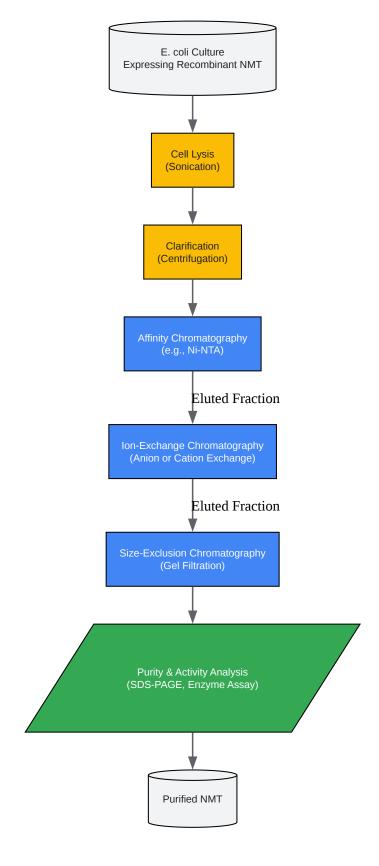






N-myristoyltransferase 1 (NMT1) is implicated in several critical cellular signaling pathways, particularly in the context of cancer. Inhibition of NMT1 can disrupt these pathways, leading to anti-proliferative and pro-apoptotic effects. Key pathways include the regulation of Src family kinases, AMP-activated protein kinase (AMPK), and the mTOR complex 1 (mTORC1).





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